

A Comparative Study of 1,3,5-Cyclohexatriyne and Other C₆H₆ Isomers

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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

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A comprehensive analysis of the structural, energetic, and synthetic landscape of key C₆H₆ isomers, providing researchers, scientists, and drug development professionals with a comparative guide to these fascinating molecules.

This guide delves into a comparative study of **1,3,5-cyclohexatriyne** and other notable C₆H₆ isomers, including the archetypal benzene, the strained Dewar benzene and prismane, the reactive benzvalene, and the cross-conjugated fulvene. While benzene is renowned for its aromatic stability, its isomers present a rich tapestry of unique structures, reactivities, and thermodynamic properties. This report consolidates experimental and computational data to provide a clear comparison of these isomers, offering insights into their relative stabilities, geometric parameters, and synthetic accessibility.

Relative Stabilities and Energetics

The thermodynamic stability of C₆H₆ isomers varies dramatically, with benzene residing at the global minimum on the potential energy surface due to its aromatic character.^{[1][2][3]}

Computational studies have been instrumental in quantifying the energy differences between these isomers. The hypothetical **1,3,5-cyclohexatriyne**, with its localized triple bonds, is predicted to be significantly higher in energy than benzene. The strain inherent in the compact polycyclic structures of Dewar benzene, prismane, and benzvalene also results in substantially higher relative energies, rendering them kinetically persistent but thermodynamically unstable.^{[4][5]} Fulvene, a non-aromatic isomer, occupies an intermediate energy level between the highly strained isomers and the exceptionally stable benzene.

Table 1: Calculated Relative Energies of Selected C₆H₆ Isomers

Isomer	Point Group	Relative Energy (kcal/mol)
Benzene	D ₆ h	0.0
Fulvene	C ₂ v	28.9
Dewar Benzene	C ₂ v	70.8
Benzvalene	C ₂ v	81.9
Prismane	D ₃ h	109.5
1,3,5-Cyclohexatriyne	D ₃ h	~130 (Estimated)

Note: Relative energies are based on computational studies and may vary slightly depending on the level of theory and basis set used. The value for **1,3,5-cyclohexatriyne** is an approximation based on available theoretical data.

Structural Parameters: A Tale of Bonding and Strain

The geometric parameters of these isomers reflect their unique bonding patterns and the presence of ring strain. Benzene's iconic planar hexagonal structure with uniform C-C bond lengths is a direct consequence of its delocalized π -electron system. In contrast, its isomers exhibit a fascinating variety of bond lengths and angles, indicative of their localized bonding and strained ring systems.

Table 2: Comparison of Calculated Geometric Parameters for Selected C₆H₆ Isomers

Isomer	C-C Bond Lengths (Å)	C-C-C Bond Angles (°)
Benzene	1.397	120.0
1,3,5-Cyclohexatriyne	1.22 (C≡C), 1.45 (C-C)	120.0
Dewar Benzene	1.34 (C=C), 1.52 (C-C), 1.57 (bridge)	90.0, 120.0
Prismane	1.54	60.0, 90.0
Benzvalene	1.34 (C=C), 1.51-1.55 (C-C)	60.0, 96.0, 115.0
Fulvene	1.35 (exocyclic C=C), 1.48 (endocyclic C=C), 1.47 (C-C)	108.0-110.0

Note: These values are representative and sourced from various computational studies. The bond lengths and angles for **1,3,5-cyclohexatriyne** are based on theoretical calculations of a hypothetical structure.[6][7]

Spectroscopic Signatures

The distinct structural and electronic properties of each C₆H₆ isomer give rise to unique spectroscopic fingerprints. While detailed vibrational frequency data for the highly unstable **1,3,5-cyclohexatriyne** is limited to computational predictions, the experimental spectra of other isomers provide valuable insights for their characterization.

Table 3: Key Spectroscopic Data for Selected C₆H₆ Isomers

Isomer	Key IR Vibrational Frequencies (cm ⁻¹) (Calculated/Experimental)	¹ H NMR Chemical Shifts (ppm)	¹³ C NMR Chemical Shifts (ppm)
Benzene	~3068 (C-H stretch), ~1480, ~1037 (C-C stretch)	7.34	128.7
1,3,5-Cyclohexatriyne	(Calculated) High frequency C≡C stretches expected	(Calculated)	(Calculated)
Dewar Benzene	~3050 (C-H stretch), ~1640 (C=C stretch)	3.6 (bridgehead), 6.4 (olefinic)	42.1 (bridgehead), 138.9 (olefinic)
Prismane	~3000 (C-H stretch)	2.28[8]	30.6[8]
Benzvalene	~3060 (C-H stretch), ~1640 (C=C stretch)	1.7-2.0 (aliphatic), 6.2 (olefinic)	23.5, 31.5, 125.7
Fulvene	~3050 (C-H stretch), ~1640 (exocyclic C=C stretch)	5.8-6.5	122.1, 125.0, 134.8, 147.5

Note: Spectroscopic data can vary with solvent and experimental conditions.

Experimental Protocols for Synthesis

The synthesis of these isomers, particularly the more strained and less stable ones, presents significant challenges and often requires specialized techniques. The following sections provide an overview of established synthetic routes.

Synthesis of Dewar Benzene

The synthesis of Dewar benzene can be achieved through the photochemical isomerization of *cis*-1,2-dihydrophtalic anhydride, followed by oxidative decarboxylation.[9]

Experimental Workflow for Dewar Benzene Synthesis

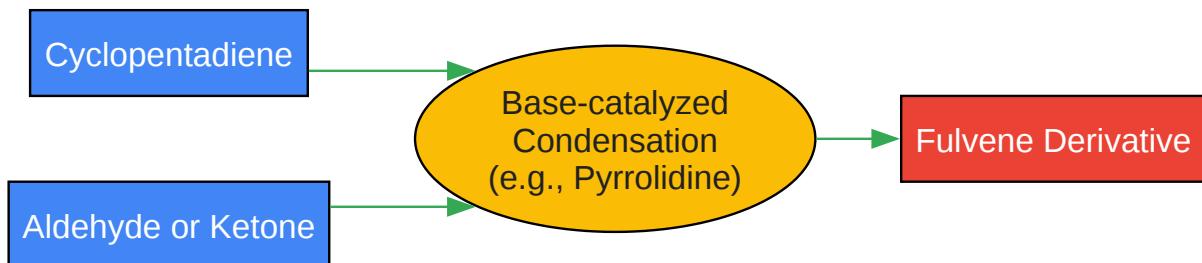
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Caption: Synthetic pathway for Dewar benzene.

Synthesis of Fulvene

Fulvene and its derivatives are typically synthesized via the condensation of cyclopentadiene with aldehydes or ketones, a reaction often catalyzed by a base like pyrrolidine.[10]

Experimental Workflow for Fulvene Synthesis

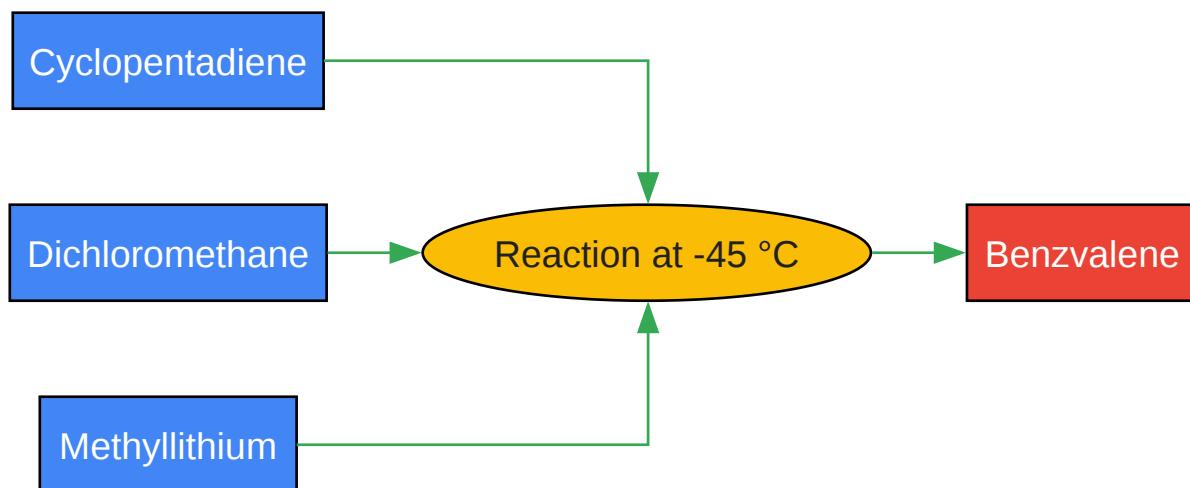
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Caption: General synthesis of fulvene derivatives.

Synthesis of Benzvalene

Benzvalene can be synthesized from cyclopentadiene and dichloromethane in the presence of methylolithium.[4][11] This reaction proceeds through a carbene intermediate.

Experimental Workflow for Benzvalene Synthesis



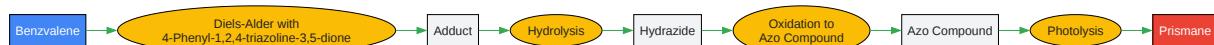
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Caption: Synthetic route to benzvalene.

Synthesis of Prismane

The synthesis of prismane is a multi-step process that starts from benzvalene.^{[5][12]} It involves a Diels-Alder reaction, followed by hydrolysis, conversion to an azo compound, and finally photolysis.

Experimental Workflow for Prismane Synthesis

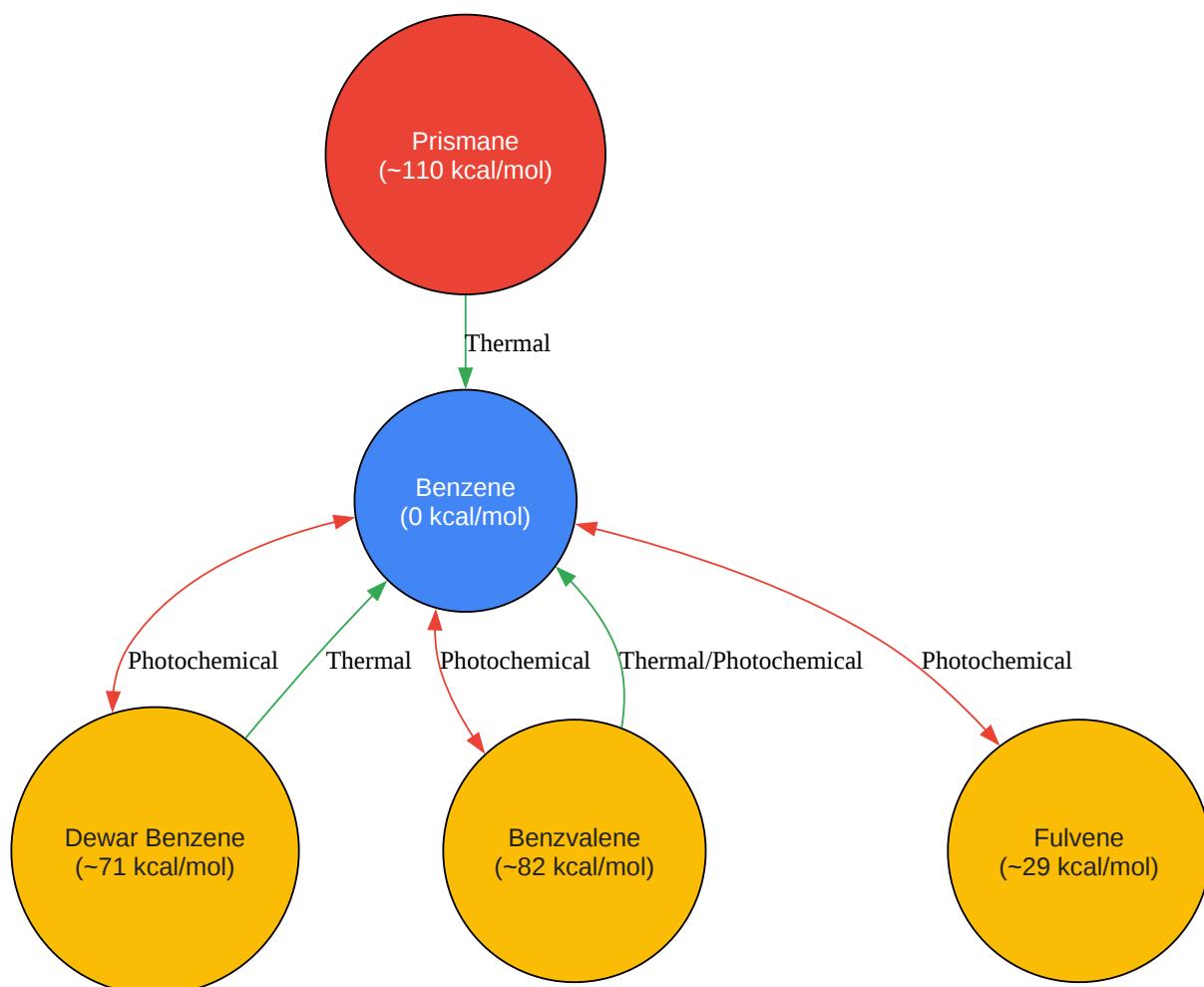


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Caption: Multi-step synthesis of prismane.

Interconversion and Reactivity

The high strain energy of many C₆H₆ isomers makes them prone to isomerization to more stable forms. These transformations can be induced thermally or photochemically and provide valuable insights into reaction mechanisms and the principles of orbital symmetry.



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Caption: Relative energy landscape and interconversions.

Conclusion

The family of C_6H_6 isomers represents a remarkable microcosm of structural diversity and reactivity in organic chemistry. While benzene's aromaticity makes it the undisputed thermodynamic sink, the higher-energy isomers like **1,3,5-cyclohexatriyne** (in theory), Dewar benzene, prismane, benzvalene, and fulvene offer a rich playground for studying strained systems, reaction mechanisms, and the synthesis of novel molecular architectures. The quantitative data and experimental protocols compiled in this guide provide a valuable resource for researchers seeking to understand and harness the unique properties of these fascinating molecules. The continued exploration of these isomers, aided by computational and synthetic advancements, promises to further expand our fundamental understanding of chemical bonding and reactivity.

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